molecular formula C13H18N4O5S B2859035 3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione CAS No. 1904343-07-2

3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione

Cat. No.: B2859035
CAS No.: 1904343-07-2
M. Wt: 342.37
InChI Key: FSLRFQZVSHFPEN-UHFFFAOYSA-N
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Description

3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione is a complex organic compound featuring a pyrazole ring, a pyrrolidine ring, and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,3,5-trimethyl-1H-pyrazole-4-yl sulfonyl chloride, which is then reacted with a pyrrolidine derivative under controlled conditions to form the intermediate. This intermediate is subsequently cyclized with an oxazolidine-2,4-dione derivative to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as solvent-free synthesis, microwave irradiation, and the use of catalysts like H3[PW12O40]/SiO2 can be employed to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester
  • 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)hydrazono-2,4-pentanedione
  • 1,3,5-Trimethyl-1H-pyrazole-4-yl sulfonyl chloride

Uniqueness

3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione is unique due to its combination of three distinct ring systems and the presence of sulfonyl and oxazolidine functional groups.

Properties

IUPAC Name

3-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5S/c1-8-12(9(2)15(3)14-8)23(20,21)16-5-4-10(6-16)17-11(18)7-22-13(17)19/h10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLRFQZVSHFPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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